pharmacokinetics and pharmacodynamics of doripenem in animal models
pharmacokinetics and pharmacodynamics of doripenem in animal models
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Doripenem in Animal Models
Introduction
Doripenem is a broad-spectrum carbapenem antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][3] Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties is crucial for optimizing dosing regimens to maximize efficacy and minimize the emergence of resistance. Animal models are fundamental in preclinical development, providing essential data on how the drug is absorbed, distributed, metabolized, and eliminated, and how these processes correlate with its antibacterial effects.[4][5] This guide provides a comprehensive overview of doripenem's PK/PD profile in various animal models, detailing experimental protocols and presenting key data for researchers, scientists, and drug development professionals.
Pharmacokinetics of Doripenem in Animal Models
The pharmacokinetic properties of doripenem have been evaluated in several laboratory animal species following intravenous administration. The drug is primarily cleared from the blood and excreted unchanged in the urine.[6] Key pharmacokinetic parameters vary across species, which is a critical consideration for extrapolating data to human clinical scenarios.
Data Presentation: Pharmacokinetic Parameters
A study by Hori et al. provides a comparative look at the primary PK parameters of doripenem following a single 20 mg/kg intravenous infusion across five different animal species.[6][7]
Table 1: Key Pharmacokinetic Parameters of Doripenem (20 mg/kg IV) in Various Animal Models
| Parameter | Mouse | Rat | Rabbit | Dog | Monkey |
| AUC₀₋∞ (μg·h/mL) | 14.1 | 9.3 | 47.9 | 78.6 | 44.1 |
| t½ (h) | 0.2 | 0.1 | 1.0 | 1.0 | 0.8 |
| Vss (L/kg) | 0.24-0.30 | 0.24-0.30 | 0.24-0.30 | 0.24-0.30 | 0.24-0.30 |
| CLp (mL/min/kg) | 23.7-35.7 | 23.7-35.7 | 4.7-7.7 | 4.7-7.7 | 4.7-7.7 |
| Urinary Recovery (%) | 36.3 | 42.1 | 47.6 | 83.1 | 51.0 |
Source: Hori et al. (2006)[6][7][8]
Table 2: Serum Protein Binding of Doripenem
| Species | Protein Binding (%) |
| Mouse | 25.2 |
| Rat | 35.2 |
| Rabbit | 11.8 |
| Dog | 10.2 |
| Monkey | 6.1 |
| Human | 8.1 |
Source: Hori et al. (2006)[6][7][8]
In mice, doripenem distributes rapidly into tissues, with the highest concentrations found in the blood plasma, followed by the kidney, liver, lung, heart, and spleen.[6][8] These tissue levels decrease quickly without evidence of accumulation.[6][8]
Pharmacodynamics of Doripenem in Animal Models
The primary pharmacodynamic index that correlates with the efficacy of doripenem, like other beta-lactam antibiotics, is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) of the infecting organism.[1][9] Animal infection models, particularly the neutropenic murine thigh infection model, are instrumental in defining the %fT > MIC target required for specific bacteriological outcomes.
Studies using this model against Pseudomonas aeruginosa have shown that maximal bactericidal activity is associated with doripenem exposures where %fT > MIC is ≥40%.[1][10] Bacteriostatic effects are typically observed when the %fT > MIC is approximately 20%.[1][10] For isolates with MICs of 4 to 8 μg/ml, killing was variable, and for isolates with an MIC of 16 μg/ml, regrowth was observed.[1] These findings are critical for establishing clinical breakpoints and optimizing dosing strategies, such as using prolonged infusions to achieve higher %fT > MIC targets for less susceptible pathogens.[1][11]
Experimental Protocols and Methodologies
Detailed methodologies are essential for the interpretation and replication of PK/PD studies. Below are summaries of common experimental protocols used in doripenem animal studies.
Protocol 1: General Pharmacokinetic Study in Multiple Species
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Objective: To determine and compare the pharmacokinetic profile of doripenem across different animal species.[6]
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Animal Models: Mice (ICR), rats (Sprague-Dawley), rabbits, dogs, and monkeys (cynomolgus).[6][7] All animals were fasted for 16-18 hours before drug administration.[6]
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Drug Administration: A single intravenous (IV) dose of 20 mg/kg doripenem was administered.[6][7]
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Sample Collection:
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Blood: Serial blood samples were collected at various time points post-administration. Plasma was separated via centrifugation.[6]
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Urine: Urine was collected over 24 hours to determine the extent of renal excretion.[6]
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Tissues (Mice): At specific time points, mice were euthanized, and tissues (kidney, liver, lung, heart, spleen) were collected.[6]
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Analytical Method: Doripenem concentrations in plasma, urine, and tissue homogenates were determined by a bioassay.[6][7]
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Pharmacokinetic Analysis: Standard non-compartmental analysis was used to calculate parameters such as AUC, t½, Vss, and CLp.[6]
Protocol 2: Neutropenic Murine Thigh Infection Model for Pharmacodynamics
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Objective: To determine the PK/PD index (%fT > MIC) that best correlates with the efficacy of doripenem against a specific pathogen.[1][10]
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Animal Model: Immunocompromised (neutropenic) female ICR mice.[1] Neutropenia is induced by injecting cyclophosphamide intraperitoneally on days 1 and 4 prior to infection.[12]
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Infection Protocol:
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Drug Administration: Dosing regimens in mice are designed to simulate human plasma concentration-time profiles.[1] Single or multiple subcutaneous doses of doripenem (e.g., 10, 50, and 150 mg/kg) are administered.[10]
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Efficacy Assessment:
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At the start of therapy (0 hours) and at a set time point (e.g., 24 hours) after, cohorts of mice are euthanized.[13]
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The infected thighs are excised, homogenized, and serially diluted.
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The dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per thigh.[13]
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The efficacy of the treatment is measured by the change in bacterial density (log₁₀ CFU/thigh) over the 24-hour period compared to untreated controls.[5]
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Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz DOT language help to visualize the complex relationships and processes involved in PK/PD studies.
Caption: Doripenem's mechanism of action involves inhibiting bacterial cell wall synthesis.
Caption: Experimental workflow for a pharmacodynamic study in a murine thigh infection model.
Caption: A two-compartment model describing doripenem's distribution and elimination.[14]
References
- 1. In vivo pharmacodynamic profiling of doripenem against Pseudomonas aeruginosa by simulating human exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of doripenem: a new broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo efficacy of doripenem (DRPM) against Pseudomonas aeruginosa in murine chronic respiratory tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic-pharmacodynamic modeling to support doripenem dose regimen optimization for critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doripenem: A new carbapenem antibiotic a review of comparative antimicrobial and bactericidal activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. Pharmacokinetics and tissue penetration of a new carbapenem, doripenem, intravenously administered to laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Tissue Penetration of a New Carbapenem, Doripenem, Intravenously Administered to Laboratory Animals | In Vivo [iv.iiarjournals.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. In Vivo Pharmacodynamic Profiling of Doripenem against Pseudomonas aeruginosa by Simulating Human Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic-Pharmacodynamic-Model-Guided Doripenem Dosing in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Pharmacokinetic/Pharmacodynamic Model-Based Optimized Combination Regimens against Multidrug-Resistant Pseudomonas aeruginosa in a Murine Thigh Infection Model by Using Humanized Dosing Schemes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
